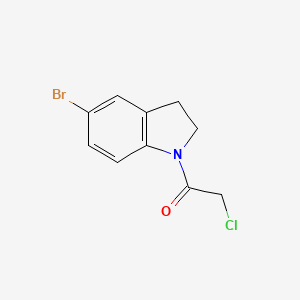![molecular formula C20H23FN4O B7536237 (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone](/img/structure/B7536237.png)
(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is expressed on immune cells and plays a crucial role in regulating the immune response. CPI-444 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for cancer.
Wirkmechanismus
(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone works by blocking the adenosine A2A receptor, which is expressed on immune cells. Adenosine is a molecule that is released by tumor cells and promotes immune suppression. By blocking the A2A receptor, (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone prevents adenosine from binding to immune cells, leading to enhanced anti-tumor immune responses.
Biochemical and Physiological Effects:
(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are important for anti-tumor immune responses. (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone has also been shown to increase the infiltration of immune cells into tumors, leading to increased tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone is that it has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another advantage is that it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. One limitation of (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone is that it may not be effective in all types of cancer, as the adenosine A2A receptor is not expressed on all tumor cells.
Zukünftige Richtungen
There are several future directions for research on (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone. One direction is to evaluate its efficacy in combination with other immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. Another direction is to evaluate its efficacy in combination with other cancer treatments, such as targeted therapies and immunotherapies. Additionally, further research is needed to determine the optimal dosing and scheduling of (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone in clinical trials.
Synthesemethoden
The synthesis of (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone involves several steps, starting with the reaction of 2-fluoro-3-nitropyridine with cyclopropylamine to form 2-(cyclopropylamino)-3-fluoropyridine. This intermediate is then reacted with 2-chloro-N-(2-fluoroanilino)acetamide to form the final product, (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone has been extensively studied in preclinical models of cancer. It has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, by blocking the adenosine A2A receptor. This leads to increased tumor cell death and improved anti-tumor immune responses. (4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(4-cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c21-17-6-1-2-7-18(17)23-19-16(5-3-10-22-19)20(26)25-12-4-11-24(13-14-25)15-8-9-15/h1-3,5-7,10,15H,4,8-9,11-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMTKOJTDFFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(N=CC=C2)NC3=CC=CC=C3F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7536176.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)


